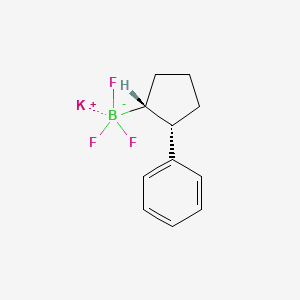
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide typically involves the reaction of a cyclopentylborane derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The process involves the following steps:
- Preparation of the cyclopentylborane derivative.
- Reaction with potassium trifluoroborate in the presence of a suitable solvent, such as tetrahydrofuran (THF).
- Purification of the product using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.
科学研究应用
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide involves the formation of a boron-carbon bond through a transmetalation process. This process is facilitated by the presence of a palladium catalyst, which activates the boron compound and allows it to react with an organic halide. The molecular targets and pathways involved include the activation of the boron compound and the formation of a stable boron-carbon bond.
相似化合物的比较
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is unique due to its specific stereochemistry and the presence of a phenyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
属性
分子式 |
C11H13BF3K |
|---|---|
分子量 |
252.13 g/mol |
IUPAC 名称 |
potassium;trifluoro-[(1R,2S)-2-phenylcyclopentyl]boranuide |
InChI |
InChI=1S/C11H13BF3.K/c13-12(14,15)11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8H2;/q-1;+1/t10-,11-;/m1./s1 |
InChI 键 |
YNCQIMKUZGNLOR-NDXYWBNTSA-N |
手性 SMILES |
[B-]([C@@H]1CCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
规范 SMILES |
[B-](C1CCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















